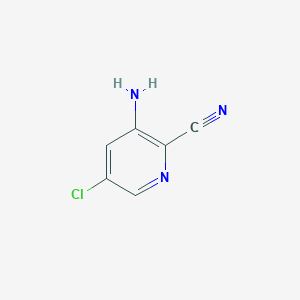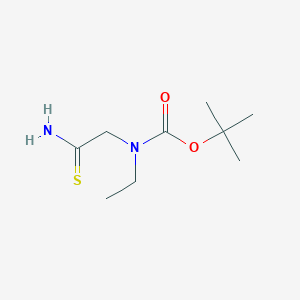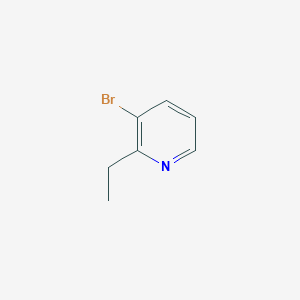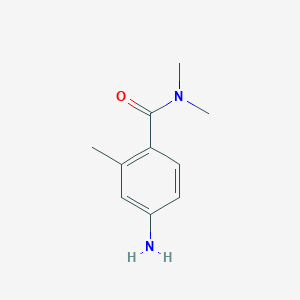
4-amino-N,N,2-trimethylbenzamide
Overview
Description
4-amino-N,N,2-trimethylbenzamide is a chemical compound with the CAS Number: 862470-14-2 . It has a molecular weight of 178.23 and is typically in powder form .
Synthesis Analysis
The synthesis of this compound involves the use of 4-amino-2-methylbenzoic acid and N,N-dimethylammonium chloride with triethylamine in dichloromethane at 20℃ for 0.5h . This is followed by a reaction with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane for 10h .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C10H14N2O/c1-7-6-8(11)4-5-9(7)10(13)12(2)3/h4-6H,11H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 178.23 . The storage temperature is room temperature .Scientific Research Applications
Enhancing Radiation Response and Studying DNA Damage
4-amino-N,N,2-trimethylbenzamide has been explored in studies focusing on DNA damage and repair processes. Ben-Hur, Chen, and Elkind (1985) investigated how similar compounds enhance the response of mammalian cells to ionizing radiation and alkylating agents. Their research contributes to understanding the role of these compounds in DNA repair mechanisms, especially in the context of radiation therapy in cancer treatment (Ben-hur, Chen, & Elkind, 1985).
Anticonvulsant Activity
The anticonvulsant properties of this compound derivatives have been studied. Clark et al. (1984) evaluated a series of 4-aminobenzamides, demonstrating their effectiveness against seizures in animal models. This research provides insights into the potential therapeutic uses of these compounds in treating seizure disorders (Clark et al., 1984).
Synthesis and Characterization of Novel Polyimides
Butt, Akhtar, Zaman, and Munir (2005) explored the synthesis of new diamines, including derivatives of this compound, for creating novel polyimides. Their work contributes to the development of materials with potential applications in various industries due to the unique properties of polyimides (Butt, Akhtar, Zaman, & Munir, 2005).
Electropolymerization for Electrochemical Applications
Santos et al. (2019) investigated the electropolymerization of this compound and related compounds for use as electrochemical transducers. This research is significant for the development of sensors and other electronic applications, particularly in the medical field (Santos et al., 2019).
Exploring Metabolic Processes and Cell Viability
Milam and Cleaver (1984) explored the effects of compounds similar to this compound on cell viability and glucose metabolism. This research helps in understanding the broader implications of using such compounds in biological systems (Milam & Cleaver, 1984).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-amino-N,N,2-trimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-6-8(11)4-5-9(7)10(13)12(2)3/h4-6H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYZPMBEYWHIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol](/img/structure/B1523892.png)

![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1523894.png)
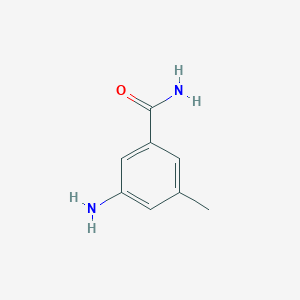

![1-Azaspiro[4.4]nonane-2,4-dione](/img/structure/B1523897.png)

